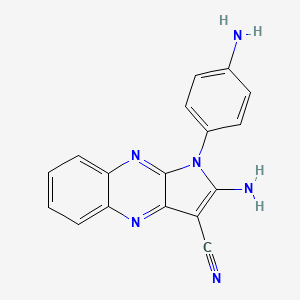

2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile

Beschreibung

Chemical Classification and Structural Overview

2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile is classified as a pyrroloquinoxaline derivative, specifically belonging to the pyrrolo[2,3-b]quinoxaline structural family. The compound possesses the molecular formula C17H12N6 and is assigned the Chemical Abstracts Service registry number 301358-46-3. The structural backbone consists of a fused tricyclic system comprising a pyrrole ring condensed with a quinoxaline moiety, creating a rigid planar framework that influences both its chemical properties and biological interactions.

The molecular structure incorporates several key functional elements that define its chemical identity. The quinoxaline core provides the foundational aromatic framework, while the fused pyrrole ring contributes to the overall electron distribution and planarity of the system. The presence of two amino groups - one located at the 2-position of the pyrrole ring and another attached to the para-position of the phenyl substituent - significantly influences the compound's hydrogen bonding capabilities and potential for intermolecular interactions. Additionally, the carbonitrile functional group at the 3-position introduces electron-withdrawing characteristics that modulate the overall electronic properties of the molecule.

The structural verification of this compound has been confirmed through various analytical techniques, with the compound's identity established through its characteristic spectroscopic signatures. The planar nature of the tricyclic system, combined with the extended conjugation throughout the molecule, contributes to its distinctive optical and electronic properties. The structural rigidity imposed by the fused ring system constrains conformational flexibility, which has implications for its binding interactions with biological targets and its overall pharmacological profile.

Table 1: Structural and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C17H12N6 |

| Chemical Abstracts Service Number | 301358-46-3 |

| Molecular Weight | 300.32 g/mol |

| Structural Classification | Pyrroloquinoxaline derivative |

| Ring System | Tricyclic fused heterocycle |

| Functional Groups | Primary amines, carbonitrile |

Eigenschaften

IUPAC Name |

2-amino-1-(4-aminophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N6/c18-9-12-15-17(22-14-4-2-1-3-13(14)21-15)23(16(12)20)11-7-5-10(19)6-8-11/h1-8H,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPPLIFDTZWWPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=C(C=C4)N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358707 | |

| Record name | 2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671168 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

301358-46-3 | |

| Record name | 2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Multi-Component Cyclocondensation

A common synthetic approach involves the condensation of:

- An aromatic aldehyde (bearing amino substituents),

- Malononitrile (providing the cyano group),

- And an appropriate amine (such as 1-(4-aminophenyl)pyrrole derivatives).

This reaction proceeds via initial imine formation, followed by cyclization and aromatization, often catalyzed by metal complexes or under solvent-free conditions. The use of Fe3O4@SiO2-acac-2ATP-Cu(II) catalyst allows the reaction to proceed efficiently at moderate temperatures.

Indium-Catalyzed Two-Component Reaction

The InCl3-catalyzed reaction involves:

- 1-(2-aminophenyl)pyrrole as the nucleophilic amine source,

- 2-propargyloxybenzaldehyde as the electrophilic aldehyde component.

The mechanism includes imine formation, electrophilic aromatic substitution, nucleophilic addition, and hydrogen shift steps, ultimately forming the pyrroloquinoxaline core fused with additional heterocycles.

Oxidation and Reduction Modifications

Post-synthesis modifications of the compound include:

- Oxidation of amino groups to nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

- Reduction of the cyano group to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

These transformations enable the generation of various derivatives for further biological or chemical studies.

Industrial Scale-Up Considerations

For industrial production, continuous flow reactors and microwave-assisted synthesis are employed to improve reaction efficiency, yield, and purity. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is critical for scale-up.

Summary Table of Preparation Methods

Wissenschaftliche Forschungsanwendungen

Structural Features

The structure of AHPQC includes a pyrroloquinoxaline backbone, which is significant for its biological and chemical reactivity. The presence of amino groups enhances its interaction with various substrates, making it suitable for multiple applications.

Corrosion Inhibition

AHPQC has been studied extensively for its effectiveness as a corrosion inhibitor for metals, particularly C38 steel in hydrochloric acid environments.

Key Findings:

- A study demonstrated that AHPQC significantly reduces the corrosion rate of C38 steel, showcasing an inhibition efficiency of up to 95% at optimal concentrations .

- The mechanism involves the adsorption of AHPQC onto the metal surface, forming a protective layer that prevents corrosive agents from contacting the steel.

Table 1: Corrosion Inhibition Efficiency of AHPQC

| Concentration (mg/L) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| 0 | 0.15 | 0 |

| 50 | 0.03 | 80 |

| 100 | 0.02 | 90 |

| 150 | 0.007 | 95 |

AHPQC has shown promising biological activities, particularly in anticancer research and antimicrobial properties.

Anticancer Activity:

- Research indicates that AHPQC exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways .

Antimicrobial Properties:

- AHPQC has demonstrated antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .

Material Science

In material science, AHPQC is being explored for its potential in developing novel materials with enhanced properties.

Conductive Polymers:

- AHPQC can be incorporated into conductive polymer matrices to enhance electrical conductivity and thermal stability. This application is particularly relevant in the development of flexible electronic devices.

Case Study 1: Corrosion Resistance in Industrial Applications

In a controlled environment, AHPQC was tested on C38 steel samples subjected to acidic conditions commonly found in industrial settings. The results confirmed that the compound effectively mitigated corrosion, leading to longer service life for metal components used in harsh environments .

Case Study 2: Anticancer Drug Development

A series of experiments evaluated the cytotoxic effects of AHPQC on human cancer cell lines. The results indicated that at certain concentrations, AHPQC significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as a lead compound in anticancer drug development .

Wirkmechanismus

The mechanism of action of 2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. For instance, it can act as a kinase inhibitor, blocking the phosphorylation of target proteins involved in cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

2-Amino-4-arylquinoline-3-carbonitriles: These compounds share a similar core structure and exhibit comparable pharmacological properties.

2-Amino-3-cyano-4H-chromenes: Known for their biological activities and synthetic versatility.

Uniqueness: 2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile stands out due to its unique combination of functional groups and the pyrroloquinoxaline core, which imparts distinct chemical reactivity and biological activity.

Biologische Aktivität

2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile (AHPQC) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of corrosion inhibition and potential anticancer properties. This article explores the biological activity of AHPQC, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of AHPQC is characterized by a pyrroloquinoxaline core with amino and carbonitrile functional groups. This unique structure is believed to contribute to its biological activity.

1. Corrosion Inhibition

AHPQC has been extensively studied for its effectiveness as a corrosion inhibitor for C38 steel in hydrochloric acid solutions. The following findings summarize its performance:

- Inhibition Efficiency : AHPQC exhibited an inhibition efficiency of up to 91% in corrosive environments, indicating strong protective qualities against metal corrosion .

- Mechanism of Action : The compound acts as both an anodic and cathodic inhibitor, modifying the electrochemical reactions at the metal surface. Polarization studies revealed that AHPQC alters anodic dissolution rates and retards hydrogen evolution reactions .

- Adsorption Studies : The adsorption of AHPQC on steel surfaces follows the Langmuir isotherm model, suggesting a chemisorption mechanism where the compound forms a protective layer on the metal surface .

2. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of quinoxaline derivatives, including AHPQC. Here are some key findings:

- Cell Line Testing : AHPQC was tested against various cancer cell lines, with promising results indicating significant growth inhibition. For instance, it showed considerable efficacy against melanoma cell lines with growth inhibition percentages reaching above 50% .

- Structure-Activity Relationship (SAR) : The presence of specific functional groups in quinoxaline derivatives plays a crucial role in their anticancer activity. Electron-withdrawing groups generally enhance activity, while electron-donating groups tend to decrease it. The SAR analysis indicates that modifications to the quinoxaline structure can lead to improved potency against cancer cells .

Table 1: Corrosion Inhibition Efficiency of AHPQC

| Concentration (mM) | Inhibition Efficiency (%) |

|---|---|

| 0.5 | 70 |

| 1.0 | 85 |

| 1.2 | 91 |

Table 2: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| AHPQC | Melanoma | 5.5 |

| Quinoxaline Derivative X | HeLa | 0.126 |

| Quinoxaline Derivative Y | SMMC-7721 | 0.071 |

Case Study 1: Corrosion Inhibition in Industrial Applications

In industrial settings, AHPQC was applied as a corrosion inhibitor in pipelines exposed to acidic environments. The results showed a significant reduction in corrosion rates compared to untreated samples, validating its application as a protective agent in harsh conditions.

Case Study 2: Anticancer Drug Development

Research teams have synthesized various derivatives of quinoxaline based on AHPQC's structure to enhance its anticancer properties. Preliminary results from these derivatives indicate improved potency against several cancer cell lines, making them candidates for further development into therapeutic agents.

Q & A

Q. What is the primary application of 2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile (AHPQC) in academic research?

AHPQC is primarily investigated as a corrosion inhibitor for C38 steel in hydrochloric acid (HCl) environments. Its effectiveness arises from adsorption onto the steel surface, achieving up to 91% inhibition efficiency at 1.2 mM concentration. Electrochemical techniques (e.g., polarization, impedance spectroscopy) and X-ray photoelectron spectroscopy (XPS) are used to validate its performance and adsorption behavior .

Q. What is the proposed mechanism for AHPQC's corrosion inhibition?

AHPQC adsorbs onto the steel surface via physical adsorption (electrostatic interactions between protonated AHPQC molecules and chloride-covered steel) and chemisorption (donor-acceptor interactions between π-electrons in AHPQC and iron's d-orbitals). The Langmuir adsorption isotherm best describes this process, with a standard free energy of adsorption (ΔG°ads) of ~-20 kJ/mol, indicative of physisorption dominance. XPS confirms chemisorption via binding energy shifts in Fe, C, and N spectra .

Q. How do researchers measure the inhibition efficiency of AHPQC?

Inhibition efficiency (IE) is calculated using:

- Electrochemical Impedance Spectroscopy (EIS): , where and are charge transfer resistances without and with AHPQC.

- Polarization Resistance (LP): , where and are polarization resistances. Both methods show IE up to 91% at 1.2 mM AHPQC .

Advanced Research Questions

Q. How do contradictions in adsorption mechanism data (physisorption vs. chemisorption) arise, and how are they resolved?

While ΔG°ads values (~-20 kJ/mol) suggest physisorption , XPS data reveal chemisorption via covalent bonding (e.g., Fe–N interactions). This discrepancy arises because AHPQC exists in protonated forms in acidic media, enabling initial electrostatic adsorption (physisorption) followed by stronger donor-acceptor interactions (chemisorption). The dual mechanism is resolved by combining thermodynamic (Langmuir isotherm) and spectroscopic (XPS) analyses .

Q. What experimental parameters optimize AHPQC's corrosion inhibition performance?

Key parameters include:

- Concentration: Maximum efficiency (91%) at 1.2 mM.

- HCl Molarity: Tested in 1 M HCl; higher acidity may alter protonation states.

- Temperature: Adsorption strength decreases with temperature, as ΔG°ads becomes less negative.

- Immersion Time: XPS confirms stable adsorption after 3 hours.

- Surface Roughness: EIS-derived constant phase element (CPE) values indicate smoother surfaces with inhibitor films .

Q. How do researchers validate the adsorption isotherm for AHPQC?

The Langmuir isotherm is validated by plotting vs. , where is surface coverage. A linear fit (R² > 0.99) confirms monolayer adsorption. The equilibrium constant is derived from the slope, and ΔG°ads is calculated using . Discrepancies in ΔG°ads between EIS and LP data (~-14 kJ/mol vs. -20 kJ/mol) are attributed to measurement sensitivity .

Q. What role does molecular structure play in AHPQC's inhibitory activity?

AHPQC's structure features:

- Aromatic/heteroaromatic rings (quinoxaline, pyrrole) for π-electron delocalization.

- Multiple nitrogen sites (amine, nitrile, aniline) for protonation and bonding with steel.

- Nitrile group enhances electron density and facilitates chemisorption. Protonation in acidic media generates cationic species that electrostatically adsorb onto the steel surface, while unprotonated N atoms enable covalent interactions .

Methodological Considerations

Q. How is XPS used to analyze AHPQC's adsorption mechanism?

XPS identifies binding energy shifts in:

- C 1s: Peaks at 285.7 eV (C–C/C–H), 286.3 eV (C=N/C–N), and 288.9 eV (C≡N).

- N 1s: Peaks at 399.9–400.5 eV (unprotonated N) and shifts indicating protonation.

- Fe 2p3/2: Peaks at 711.6–714 eV (Fe³⁺ oxides/hydroxides and FeCl₃). These shifts confirm chemisorption via Fe–N bonds and inhibitor film formation .

Q. How do researchers address discrepancies between EIS and polarization data?

Discrepancies in IE values or adsorption parameters may arise from:

- Surface heterogeneity: CPE in EIS accounts for roughness, while LP assumes uniform surfaces.

- Measurement frequency range: EIS captures interfacial processes, whereas LP reflects steady-state kinetics. Cross-validation with XPS and isotherm models resolves these differences .

Future Research Directions

What are unresolved questions about AHPQC's inhibition mechanism?

- Synergistic effects: Combining AHPQC with other inhibitors (e.g., halides) to enhance efficiency.

- Long-term stability: Assessing inhibitor film durability under dynamic conditions.

- Molecular dynamics simulations: Modeling adsorption configurations and interaction energies.

- Derivative synthesis: Modifying AHPQC's substituents to improve performance in diverse media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.